A Technical Guide to 4-(2-Fluorophenoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 4-(2-Fluorophenoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, 4-(2-Fluorophenoxy)aniline stands out as a versatile intermediate, particularly in the synthesis of targeted therapeutics. This guide provides a comprehensive technical overview of 4-(2-Fluorophenoxy)aniline, covering its chemical identity, synthesis, key properties, and its emerging role in the development of novel kinase inhibitors.
Core Chemical Identity
4-(2-Fluorophenoxy)aniline is an aromatic amine derivative characterized by an aniline ring substituted at the 4-position with a 2-fluorophenoxy group[1]. This specific substitution pattern, particularly the ortho-position of the fluorine on the phenoxy ring, imparts distinct electronic and conformational properties that are leveraged in synthetic chemistry.
| Identifier | Value | Source |
| CAS Number | 305801-12-1 | [2][3][4][5][6][7][8] |
| Molecular Formula | C₁₂H₁₀FNO | [4][9][] |
| Molecular Weight | 203.21 g/mol | [3][4][9][] |
| IUPAC Name | 4-(2-fluorophenoxy)aniline | [2] |
| InChI Key | XOTBQGILYQQOKD-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)F |
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}
Figure 1: Chemical structure of 4-(2-Fluorophenoxy)aniline.
Synthesis Strategies: A Tale of Two Couplings
The synthesis of 4-(2-Fluorophenoxy)aniline is primarily achieved through cross-coupling reactions that form the key diaryl ether or the C-N bond. The two most prominent and industrially relevant methods are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on factors such as substrate availability, catalyst cost, and desired reaction conditions.
Pathway A: Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers[11][12][13]. In the context of synthesizing 4-(2-Fluorophenoxy)aniline, this typically involves the coupling of a 4-haloaniline derivative (often 4-iodo- or 4-bromoaniline) with 2-fluorophenol in the presence of a copper catalyst and a base.
Mechanism Rationale: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The base deprotonates the phenol to form a copper phenoxide intermediate. Oxidative addition of the aryl halide to the copper center, followed by reductive elimination, yields the diaryl ether and regenerates the active Cu(I) catalyst[14]. While traditionally requiring high temperatures, modern iterations with specific ligands can proceed under milder conditions.
Figure 2: General workflow for the Ullmann Condensation synthesis.
Representative Protocol (for a similar diaryl ether synthesis): While a specific protocol for 4-(2-Fluorophenoxy)aniline is not readily available in the reviewed literature, a general procedure for an Ullmann-type O-arylation is as follows[15]:
-
To a reaction vessel, add the aryl halide (1.0 equiv.), the phenol (1.2 equiv.), potassium carbonate (2.0 equiv.), and a copper(I) catalyst (e.g., CuI, 5-10 mol%).
-
Add a high-boiling polar solvent such as DMF or pyridine.
-
Heat the mixture to 120-160 °C under an inert atmosphere (e.g., Nitrogen or Argon) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Pathway B: Buchwald-Hartwig Amination
A more modern and often milder alternative is the palladium-catalyzed Buchwald-Hartwig amination[16][17][18][19][20][21][22][23]. This reaction can be approached in two ways to form the target molecule:
-
Route 1: Coupling of 1-bromo-4-(2-fluorophenoxy)benzene with an ammonia surrogate.
-
Route 2: Coupling of 4-bromo-(2-fluorophenoxy)benzene with an amine.
Mechanism Rationale: The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst[14][17]. The choice of a bulky, electron-rich phosphine ligand is critical to the success of this reaction, as it promotes the reductive elimination step and prevents side reactions[17].
Figure 3: General workflow for the Buchwald-Hartwig Amination.
Representative Protocol (for a similar amination): A general procedure for the Buchwald-Hartwig amination of an aryl bromide is as follows[22]:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).
-
Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the amine (1.2 equiv.) followed by an anhydrous aprotic solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography.
Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors
The 4-phenoxyaniline scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The aniline nitrogen and the ether oxygen can form critical hydrogen bonds within the ATP-binding pocket of various kinases. 4-(2-Fluorophenoxy)aniline serves as a crucial intermediate in the synthesis of such inhibitors, where the ortho-fluoro substituent can be used to fine-tune the molecule's conformation and electronic properties to enhance potency and selectivity.
A significant application of this building block is in the development of c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it an attractive target for anti-cancer drug development.
Research has demonstrated the design and synthesis of novel 4-(2-fluorophenoxy)quinoline derivatives that exhibit potent inhibitory activity against c-Met kinase. In these syntheses, 4-(2-Fluorophenoxy)aniline is a key precursor, used to construct the core quinoline structure. One study reported a series of these derivatives with IC₅₀ values in the nanomolar range against c-Met, and one promising compound showed an IC₅₀ of 0.59 nM[24]. These compounds also displayed significant antiproliferative activity against various cancer cell lines[24].
Figure 4: Role of 4-(2-Fluorophenoxy)aniline in the synthesis and action of c-Met kinase inhibitors.
Safety and Handling
As with all amine-containing compounds, 4-(2-Fluorophenoxy)aniline should be handled with appropriate care in a well-ventilated area or a chemical fume hood. While a specific, comprehensive safety data sheet (SDS) for CAS number 305801-12-1 is not widely available, data from structurally related fluorinated anilines suggest the following precautions.
General Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[6].
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors[6][25].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[4][25]. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell[6].
-
Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice[6].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[6].
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Avoid release into the environment.
Conclusion
4-(2-Fluorophenoxy)aniline is a valuable and strategically important building block for modern drug discovery. Its synthesis, achievable through robust cross-coupling methodologies like the Ullmann condensation and Buchwald-Hartwig amination, provides access to a scaffold that is central to the development of targeted therapeutics. The demonstrated utility of this compound in the creation of potent c-Met kinase inhibitors highlights its potential for generating novel anti-cancer agents. As research into kinase-driven malignancies continues to expand, the demand for and applications of 4-(2-Fluorophenoxy)aniline are poised to grow, solidifying its role as a key intermediate in the pharmaceutical industry.
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Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2009(14), 255-265. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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The Ullmann Ether Condensation. ResearchGate. [Link]
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4-(2-Fluorophenoxy)aniline 98%. 랩파인드. [Link]
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The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 2013, 64, 464-474. [Link]
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